molecular formula C34H36N2O6S2 B2968400 methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate CAS No. 477486-76-3

methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2968400
CAS No.: 477486-76-3
M. Wt: 632.79
InChI Key: XEUCRVZVAWOZKI-UHFFFAOYSA-N
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Description

Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring system Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a thiophene ring system. This makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O6S2/c1-41-33(39)31-25(21-27(43-31)23-15-9-7-10-16-23)35-29(37)19-13-5-3-4-6-14-20-30(38)36-26-22-28(24-17-11-8-12-18-24)44-32(26)34(40)42-2/h7-12,15-18,21-22H,3-6,13-14,19-20H2,1-2H3,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUCRVZVAWOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCCCCCCCC(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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